5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 2-methoxybenzoate
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Overview
Description
5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 2-methoxybenzoate is a fascinating chemical compound known for its unique structure and diverse applications in scientific research. This compound is characterized by the presence of a quinoline core, a morpholine moiety, and a methoxybenzoate group, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 2-methoxybenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Chlorine Atom: The chlorine atom can be introduced via a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Morpholine Moiety: The morpholine moiety can be attached through a nucleophilic substitution reaction, where morpholine reacts with a suitable leaving group on the quinoline core.
Esterification with 2-Methoxybenzoic Acid: The final step involves the esterification of the quinoline derivative with 2-methoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzoate group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the quinoline core, potentially converting it to a dihydroquinoline derivative.
Substitution: The chlorine atom on the quinoline core can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as primary amines or thiols can react under basic conditions, often in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 2-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 2-methoxybenzoate involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with DNA and enzymes, potentially inhibiting their function. The morpholine moiety may enhance the compound’s solubility and bioavailability, while the methoxybenzoate group can modulate its overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
[5-Chloro-7-(piperidin-4-ylmethyl)quinolin-8-yl] 2-methoxybenzoate: Similar structure but with a piperidine moiety instead of morpholine.
[5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] benzoate: Similar structure but without the methoxy group on the benzoate.
[5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-hydroxybenzoate: Similar structure but with a hydroxy group instead of a methoxy group on the benzoate.
Uniqueness
The presence of the morpholine moiety and the methoxybenzoate group in 5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 2-methoxybenzoate makes it unique compared to its analogs. These functional groups contribute to its distinctive chemical properties, such as solubility, reactivity, and potential biological activity.
Properties
IUPAC Name |
[5-chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4/c1-27-19-7-3-2-5-17(19)22(26)29-21-15(14-25-9-11-28-12-10-25)13-18(23)16-6-4-8-24-20(16)21/h2-8,13H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBRCLNOAMDVMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)OC2=C3C(=C(C=C2CN4CCOCC4)Cl)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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